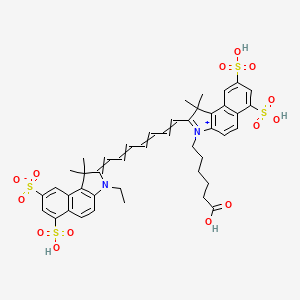

Chitosan-Cy7.5 (MW 10000)

描述

BenchChem offers high-quality Chitosan-Cy7.5 (MW 10000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitosan-Cy7.5 (MW 10000) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C43H46N2O14S4 |

|---|---|

分子量 |

943.1 g/mol |

IUPAC 名称 |

2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |

InChI |

InChI=1S/C43H46N2O14S4/c1-6-44-33-20-18-29-31(23-27(60(48,49)50)25-35(29)62(54,55)56)40(33)42(2,3)37(44)15-11-8-7-9-12-16-38-43(4,5)41-32-24-28(61(51,52)53)26-36(63(57,58)59)30(32)19-21-34(41)45(38)22-14-10-13-17-39(46)47/h7-9,11-12,15-16,18-21,23-26H,6,10,13-14,17,22H2,1-5H3,(H4-,46,47,48,49,50,51,52,53,54,55,56,57,58,59) |

InChI 键 |

ISGPOTXIUFNEFH-UHFFFAOYSA-N |

规范 SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Chitosan-Cy7.5 (MW 10000)

This guide provides a comprehensive overview of the synthesis and characterization of Chitosan-Cy7.5, a near-infrared (NIR) fluorescently labeled biopolymer. Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, is an ideal carrier for various biomedical applications, including drug delivery and bio-imaging.[1][2][3] The conjugation of Cy7.5, a cyanine dye with excitation and emission in the NIR spectrum, allows for sensitive in vivo and in vitro imaging. This document outlines the detailed experimental protocols for its preparation and the analytical techniques for its thorough characterization.

Synthesis of Chitosan-Cy7.5 (MW 10000)

The synthesis of Chitosan-Cy7.5 is primarily achieved through the reaction of the primary amine groups on the chitosan backbone with an N-hydroxysuccinimide (NHS) ester of Cy7.5.[4] The NHS ester is a reactive compound that readily forms a stable amide bond with primary amines in a pH-dependent manner.[5]

Reaction Principle

The primary amine groups (-NH₂) of the glucosamine units in chitosan act as nucleophiles, attacking the carbonyl carbon of the Cy7.5-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.[5]

Experimental Protocol: Synthesis and Purification

Materials:

-

Chitosan (MW 10000, Degree of Deacetylation > 85%)

-

Cy7.5-NHS Ester

-

1% (v/v) Acetic Acid Solution

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3)

-

Dimethyl Sulfoxide (DMSO)

-

Dialysis Tubing (MWCO 12-14 kDa)

-

Deionized Water

Procedure:

-

Chitosan Dissolution: Dissolve 100 mg of Chitosan (MW 10000) in 10 mL of 1% acetic acid solution with stirring until a clear solution is obtained.[6] Adjust the pH of the solution to 7.5 with 1 M NaOH.

-

Cy7.5-NHS Ester Preparation: Dissolve 5 mg of Cy7.5-NHS ester in 1 mL of DMSO.[5]

-

Conjugation Reaction: Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring. Wrap the reaction vessel in aluminum foil to protect it from light and continue stirring at room temperature for 4-6 hours.[3][5]

-

Purification:

-

Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).

-

Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted Cy7.5-NHS ester and byproducts.

-

Freeze-dry (lyophilize) the purified solution to obtain the final Chitosan-Cy7.5 conjugate as a green-blue solid.[3]

-

Characterization of Chitosan-Cy7.5

Thorough characterization is essential to confirm the successful conjugation, determine the degree of substitution, and evaluate the photophysical properties of the final product.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the presence of the Cy7.5 dye on the chitosan backbone and to quantify the degree of substitution (DS).

Experimental Protocol:

-

Prepare a series of standard solutions of free Cy7.5-NHS ester in deionized water at known concentrations.

-

Measure the absorbance of the standard solutions at the maximum absorption wavelength (λ_max) of Cy7.5 (around 790 nm) to generate a calibration curve.

-

Dissolve a known weight of the Chitosan-Cy7.5 conjugate in 1% acetic acid solution.

-

Measure the absorbance of the conjugate solution at the λ_max of Cy7.5.

-

Calculate the concentration of Cy7.5 in the conjugate solution using the calibration curve.

-

The degree of substitution (moles of Cy7.5 per mole of chitosan monomer) can be calculated.

Table 1: UV-Visible Spectroscopy Data

| Analyte | λ_max (nm) | Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) |

| Chitosan | ~210-220 | Not applicable |

| Cy7.5 Dye | ~790 | ~250,000 |

| Chitosan-Cy7.5 | ~790 | Dependent on DS |

Fluorescence Spectroscopy

This technique assesses the photophysical properties of the conjugate, ensuring that the fluorescence of Cy7.5 is retained after conjugation.

Experimental Protocol:

-

Dissolve the Chitosan-Cy7.5 conjugate in 1% acetic acid solution.

-

Record the fluorescence emission spectrum using an excitation wavelength of approximately 790 nm.

-

The emission maximum should be observed around 810 nm.

Table 2: Fluorescence Spectroscopy Data

| Fluorophore | Excitation λ_max (nm) | Emission λ_max (nm) |

| Cy7.5 | ~790 | ~810 |

| Chitosan-Cy7.5 | ~790 | ~810 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to confirm the formation of the amide bond between chitosan and Cy7.5.

Experimental Protocol:

-

Mix a small amount of the dried Chitosan-Cy7.5 sample with potassium bromide (KBr).

-

Press the mixture into a thin pellet.

-

Record the FTIR spectrum from 4000 to 400 cm⁻¹.

-

Compare the spectrum of the conjugate with the spectra of native chitosan and Cy7.5-NHS ester.

Table 3: Key FTIR Peaks for Chitosan-Cy7.5 Conjugation

| Wavenumber (cm⁻¹) | Assignment | Observation in Chitosan-Cy7.5 |

| ~3400 | O-H and N-H stretching (Chitosan)[7][8] | Broad peak present |

| ~2870 | C-H stretching (Chitosan)[7][8] | Peak present |

| ~1655 | Amide I (C=O stretch) of N-acetyl group (Chitosan) | Peak may broaden or shift |

| ~1590 | N-H bending of primary amine (Chitosan)[9] | Peak intensity decreases |

| ~1640 | Amide I (C=O stretch) from new amide bond | New or intensified peak appears |

| ~1550 | Amide II (N-H bend) from new amide bond | New or intensified peak appears |

| ~1070 | C-O-C stretching (Chitosan)[8] | Peak present |

The decrease in the intensity of the primary amine peak (~1590 cm⁻¹) and the appearance of new Amide I and Amide II bands are strong evidence of successful conjugation.[10]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used to confirm the covalent linkage and estimate the degree of substitution.

Experimental Protocol:

-

Dissolve the Chitosan-Cy7.5 conjugate in a suitable deuterated solvent, such as D₂O with a small amount of DCl or acetic acid-d4.

-

Record the ¹H NMR spectrum.

-

The spectrum will show characteristic peaks for the chitosan backbone protons and new peaks corresponding to the aromatic and aliphatic protons of the Cy7.5 moiety.

Table 4: Representative ¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ, ppm) |

| Chitosan H-2 | ~3.1 |

| Chitosan H-3 to H-6 | ~3.5-4.0 |

| Chitosan Anomeric H-1 | ~4.5-5.0[11] |

| Cy7.5 Aromatic Protons | ~6.0-8.0 |

| Cy7.5 Aliphatic Protons | ~1.5-4.0 |

The degree of substitution can be estimated by comparing the integration of a well-resolved Cy7.5 proton signal with the integration of a known chitosan proton signal (e.g., the anomeric proton H-1).[12][13]

References

- 1. Preparation and Characterisation of Highly Loaded Fluorescent Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neptjournal.com [neptjournal.com]

- 3. jairjp.com [jairjp.com]

- 4. Chitosans for delivery of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. iijls.com [iijls.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of the degree of deacetylation in chitosan films by FTIR, 1H NMR and UV spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectral Properties of Chitosan-Cy7.5 Near-Infrared Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, spectral properties, and applications of Chitosan-Cy7.5, a near-infrared (NIR) fluorescent probe. This conjugate leverages the biocompatibility and biodegradability of chitosan with the superior photophysical properties of the cyanine dye Cy7.5, making it a valuable tool for in vivo imaging and drug delivery research.

Core Spectral and Physicochemical Properties

The conjugation of Cy7.5 to chitosan results in a NIR probe with characteristic spectral properties suitable for deep-tissue imaging, owing to the minimal autofluorescence and high penetration depth of light in the NIR window (700-900 nm). While specific quantitative data for the Chitosan-Cy7.5 conjugate is not extensively published, the expected properties can be extrapolated from the characteristics of Cy7.5 dye and data from similar chitosan-cyanine dye conjugates, such as those with Cy5.5.

| Property | Expected Value/Range | Notes |

| Maximum Excitation Wavelength (λex) | ~750 - 760 nm | The excitation maximum is primarily determined by the Cy7.5 dye. |

| Maximum Emission Wavelength (λem) | ~770 - 790 nm | A characteristic Stokes shift is observed, typical for cyanine dyes. |

| Quantum Yield (Φ) | Variable | The quantum yield can be influenced by the degree of labeling, the chitosan molecular weight, and the solvent environment. It is expected to be lower than free Cy7.5 due to potential aggregation on the chitosan backbone. |

| Molar Extinction Coefficient (ε) | High | Cy7.5 dyes are known for their high molar extinction coefficients, contributing to bright fluorescence. |

| Molecular Weight | Variable | Dependent on the molecular weight of the chitosan polymer used. |

| Solubility | Aqueous solutions (typically acidic) | Chitosan's solubility is pH-dependent; the conjugate is generally soluble in dilute acidic buffers. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of the Chitosan-Cy7.5 probe.

Synthesis of Chitosan-Cy7.5 Conjugate

The most common method for conjugating Cy7.5 to chitosan involves the reaction of an amine-reactive derivative of Cy7.5, such as Cy7.5-NHS ester, with the primary amine groups present on the chitosan backbone.

Materials:

-

Chitosan (low or medium molecular weight)

-

Cy7.5-NHS ester

-

1% (v/v) Acetic acid solution

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

-

Dialysis tubing (appropriate molecular weight cutoff)

-

Deionized water

Protocol:

-

Chitosan Dissolution: Dissolve chitosan in 1% acetic acid to a final concentration of 1-2 mg/mL with stirring until fully dissolved.

-

pH Adjustment: Adjust the pH of the chitosan solution to 8.3-8.5 by adding sodium bicarbonate buffer. This is crucial for the efficient reaction of the NHS ester with the primary amines of chitosan.

-

Cy7.5-NHS Ester Preparation: Immediately before use, dissolve the Cy7.5-NHS ester in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring. The molar ratio of dye to the glucosamine units of chitosan can be varied to control the degree of labeling. Protect the reaction mixture from light and stir at room temperature for at least 4 hours, or overnight at 4°C.

-

Purification:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against deionized water for 2-3 days with frequent water changes to remove unreacted dye and byproducts.

-

Lyophilize the purified Chitosan-Cy7.5 solution to obtain a solid product.

-

-

Storage: Store the lyophilized Chitosan-Cy7.5 powder at -20°C, protected from light and moisture.

Characterization of Chitosan-Cy7.5

UV-Visible Spectroscopy:

-

Dissolve the Chitosan-Cy7.5 conjugate in a suitable solvent (e.g., 1% acetic acid).

-

Record the absorbance spectrum from 200 to 850 nm using a UV-Vis spectrophotometer.

-

Confirm the presence of both chitosan (absorbance around 210 nm) and Cy7.5 (characteristic absorbance peak in the 750-760 nm range).

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the Chitosan-Cy7.5 solution at its maximum absorbance wavelength (around 750-760 nm).

-

Record the emission spectrum to determine the maximum emission wavelength (expected around 770-790 nm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire FTIR spectra of chitosan and the Chitosan-Cy7.5 conjugate.

-

Successful conjugation can be confirmed by the appearance of new peaks or shifts in existing peaks corresponding to the amide bond formation between chitosan and the dye.

Visualizations

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of Chitosan-Cy7.5.

Cellular Imaging Workflow

Chitosan-Cy7.5 probes are often used to track the cellular uptake and intracellular localization of chitosan-based nanoparticles.

Caption: Workflow for a typical cellular imaging experiment using Chitosan-Cy7.5.

Applications in Research and Drug Development

The Chitosan-Cy7.5 NIR probe is a versatile tool with several key applications:

-

In Vivo Imaging: The NIR fluorescence of Cy7.5 allows for deep-tissue imaging in small animal models, enabling the non-invasive tracking of chitosan-based drug delivery systems.[1]

-

Biodistribution Studies: Researchers can monitor the accumulation and clearance of chitosan nanoparticles in various organs and tissues over time.

-

Cellular Uptake Studies: The probe can be used to visualize and quantify the internalization of chitosan carriers by cells, providing insights into the mechanisms of endocytosis.[2][3]

-

Tumor Targeting: When incorporated into nanoparticles designed for cancer therapy, Chitosan-Cy7.5 can help assess the efficiency of tumor targeting and accumulation.[1]

This technical guide provides a foundational understanding of the Chitosan-Cy7.5 near-infrared probe. For specific applications, further optimization of the synthesis and characterization protocols may be necessary.

References

A Technical Guide to the Biocompatibility and Toxicity of Low Molecular Weight Chitosan-Cy7.5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in biomedical research due to its biodegradability, biocompatibility, and mucoadhesive properties.[1][2][3] Low Molecular Weight Chitosan (LMWC) offers enhanced solubility and lower viscosity compared to its high molecular weight counterparts, broadening its applicability in drug delivery systems.[4][5] The conjugation of LMWC with imaging agents, such as the near-infrared (NIR) fluorescent dye Cy7.5, creates powerful theranostic tools for simultaneous drug delivery and in vivo tracking.

Cy7.5, a heptamethine cyanine dye, is favored for in vivo imaging due to its emission in the NIR window (750-900 nm), which allows for deep tissue penetration and minimal autofluorescence.[6][] Understanding the biocompatibility and potential toxicity of the LMWC-Cy7.5 conjugate is paramount for its clinical translation. This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of this conjugate, based on data from its individual components. It details key experimental protocols, presents quantitative data, and visualizes critical biological and experimental processes.

In Vitro Biocompatibility and Toxicity

The assessment of how a material interacts with cells in a controlled laboratory setting is the first step in determining its biological safety. Key in vitro assays include cytotoxicity and hemocompatibility tests.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance is toxic to cells. Chitosan's cytotoxicity is influenced by its molecular weight (MW), degree of deacetylation (DD), and concentration.[1] Generally, chitosan nanoparticles are considered to have low cytotoxicity, with cell viability often remaining above 80% across a range of concentrations.[8] However, the effect of molecular weight can be cell-type dependent. For instance, one study found LMWC to be more cytotoxic to L929 fibroblast cells than high molecular weight chitosan, while the opposite was true for MCF-7 breast cancer cells.[9]

The Cy7.5 dye itself can contribute to cytotoxicity. Commercial formulations of cyanine dyes have been shown to be cytotoxic, though this can be mitigated by altering the counterion paired with the dye.[10] When conjugated to chitosan, the polymer backbone is expected to be the primary determinant of the overall cytotoxic profile, but the potential for the Cy7.5 moiety to induce phototoxicity upon irradiation should be considered.

Table 1: Summary of In Vitro Cytotoxicity Data for Low Molecular Weight Chitosan

| Chitosan Type | Cell Line | Assay | Concentration/IC50 | Duration | Findings | Reference(s) |

| Low MW Chitosan | 3T3 | MTT | > 4 mg/mL (IC50 undetectable) | N/A | Cell viability was 67.2% at 4 mg/mL, indicating low sensitivity. | [1] |

| Low MW Chitosan | L929 | MTT | IC50: 345 ± 9.03 µg/mL | 24 hours | Exhibited higher cytotoxicity compared to medium and high molecular weight chitosan on this cell line. | [9] |

| Low MW Chitosan | MCF-7 | MTT | IC50: 479 ± 14.75 µg/mL | 24 hours | Exhibited lower cytotoxicity compared to medium and high molecular weight chitosan on this cancer cell line. | [9] |

| Chitosan Nanoparticles | A549 | N/A | Cell viability not affected below 740 µg/mL | N/A | Low cytotoxicity at lower concentrations. | [11] |

| Chitosan Nanoparticles | Calu-6 | N/A | Low cell viability at 250 and 500 µg/mL | 24 hours | One of the few studies showing lower cell viability. | [8] |

Hemocompatibility Assessment

Hemocompatibility assays evaluate the effects of a biomaterial on blood components, primarily red blood cells (RBCs). Hemolysis, the rupture of RBCs, is a critical indicator of incompatibility. Materials intended for intravenous administration must be non-hemolytic. Chitosan nanoparticles have generally been found to be hemocompatible, inducing less than 5% hemolysis, which is considered the threshold for significance according to the ASTM E2524-08 standard.[12] Some studies have noted that the pH of the chitosan solution can impact hemolytic activity, with neutralized solutions showing significantly lower hemolysis.[13]

Table 2: Summary of Hemocompatibility Data for Chitosan

| Chitosan Formulation | Blood Source | Concentration | Hemolysis (%) | Findings | Reference(s) |

| Chitosan Nanoparticles | Human | 2 mg/mL | < 5% | Considered non-hemolytic. | [12] |

| Neutralized Chitosan Solution | Human | 0.4 mg/mL | 2.56% | Neutralized solutions showed significantly lower hemolytic activity. | [13] |

| Acidic Chitosan Solution | Human | N/A | 186 - 223% | Acidic pH led to high levels of hemolysis and hemoglobin oxidation. | [13] |

In Vivo Biocompatibility and Toxicity

In vivo studies in animal models are essential for evaluating the systemic toxicity, local tissue response, and overall safety profile of a biomaterial.

Systematic reviews of in vivo toxicity for chitosan-based nanoparticles indicate a favorable safety profile.[14][15] Acute toxicity studies consistently report high LD50 values, often exceeding 5000 mg/kg body weight, which classifies the material as having low acute toxicity.[14][15] Subacute, 28-day repeated-dose studies in rats have shown no significant adverse effects on body weight, food consumption, organ weights, or blood parameters.[16] The No-Observed-Adverse-Effect Level (NOAEL) for LMWC in one subacute study was determined to be 1.0 g/kg body weight.[16] Histopathological examinations of major organs typically show no significant abnormalities.[8][14]

The absorption and distribution of chitosan are inversely related to its molecular weight; LMWC is more readily absorbed from the gastrointestinal tract than high molecular weight forms.[17] In zebrafish models, LMWC has shown dose-dependent toxicity, causing mortality at concentrations of 10-100 mg/L, particularly at acidic pH.[18][19] This highlights the importance of considering the environmental pH in toxicity assessments.

Table 3: Summary of In Vivo Toxicity Data for Low Molecular Weight Chitosan

| Chitosan Type | Animal Model | Route | Endpoint | Value / Result | Reference(s) |

| LMWC | Rats | Oral Gavage | Acute LD50 | > 5.0 g/kg body weight. No lethal effects observed. | [16] |

| Chitosan (general) | Mice | Oral | Acute LD50 | 16 g/kg body weight. | [17] |

| LMWC | Rats | Oral Gavage | NOAEL | 1.0 g/kg body weight for a 28-day subacute study. | [16] |

| Chitosan Nanoparticles | Mice | Oral | Acute LD50 | > 5000 mg/kg body weight. | [14] |

| LMWCS | Zebrafish | Water exposure | 24h LC50 | 10-50 mg/L. Toxicity was observed at pH < 7 and was neutralized in buffered solutions. | [18] |

Cellular Uptake and Signaling Pathways

The efficacy of a nanoparticle-based system is dependent on its ability to be internalized by target cells. The cationic nature of chitosan, due to the protonation of its primary amine groups in acidic to neutral environments (pKa ~6.5), facilitates electrostatic interaction with the negatively charged cell membrane, promoting cellular uptake.[20][21]

Chitosan nanoparticles are internalized primarily through active endocytosis transport mechanisms.[20] The specific pathway is dependent on nanoparticle size and cell type. For particles up to ~250 nm, the main routes are clathrin-mediated endocytosis and phagocytosis, particularly in macrophages.[22][23][24] Following internalization, chitosan nanoparticles are trafficked into endosomes. Chitosan's "proton sponge" effect can facilitate endosomal escape, a crucial step for delivering therapeutic cargo to the cytoplasm.

Caption: Cellular uptake of Chitosan-Cy7.5 via endocytosis and subsequent intracellular trafficking.

Experimental Protocols

Standardized protocols are crucial for the accurate and reproducible assessment of biocompatibility.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[25] Viable cells with active mitochondrial reductase enzymes can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[26]

Protocol Steps:

-

Cell Seeding: Plate cells (e.g., L929, HeLa, 3T3) in a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[12]

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the LMWC-Cy7.5 conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12][25]

-

MTT Addition: After incubation, remove the treatment medium and add a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) to each well.[27]

-

Formazan Formation: Incubate the plate for an additional 1-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[12]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][27]

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540 or 570 nm.[25][27]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: A step-by-step workflow diagram for performing the MTT cytotoxicity assay.

Hemolysis Assay

This assay quantifies the extent of RBC lysis caused by a test material.

Protocol Steps:

-

Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

-

RBC Isolation: Centrifuge the blood to separate the RBCs from plasma and buffy coat. Wash the RBC pellet multiple times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.

-

RBC Suspension: Prepare a diluted suspension of RBCs (e.g., 2% v/v) in PBS.

-

Incubation: In microcentrifuge tubes, mix the RBC suspension with:

-

Reaction: Incubate all tubes at 37°C for a specified time (e.g., 1-3 hours).[12]

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Data Acquisition: Carefully transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Analysis: Calculate the percentage of hemolysis for the test sample using the following formula:

-

Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

-

Caption: A procedural flowchart for conducting an in vitro hemolysis assay.

Conclusion and Future Directions

The available evidence strongly suggests that low molecular weight chitosan is a biocompatible material with low in vitro and in vivo toxicity, making it a suitable polymer for developing drug delivery and imaging systems.[1][2][14] Its cytotoxicity and hemocompatibility are generally well within acceptable limits for biomedical applications. While the Cy7.5 dye can possess inherent toxicity, its conjugation to the LMWC backbone is not expected to significantly compromise the overall biocompatibility of the conjugate at the concentrations typically used for imaging.

However, a comprehensive safety assessment of the specific LMWC-Cy7.5 conjugate is essential. Future studies should focus on:

-

Directly evaluating the cytotoxicity and hemocompatibility of the final LMWC-Cy7.5 conjugate.

-

Assessing potential phototoxicity upon NIR irradiation.

-

Conducting detailed in vivo biodistribution and clearance studies using the intrinsic fluorescence of Cy7.5.

-

Performing long-term in vivo toxicity studies to evaluate any potential chronic effects.

By systematically addressing these points, researchers and drug developers can confidently advance LMWC-Cy7.5-based theranostics toward clinical applications.

References

- 1. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles [frontiersin.org]

- 9. cornous.com [cornous.com]

- 10. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity evaluation of biodegradable chitosan nanoparticles using a zebrafish embryo model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Hemagglutination Activity of Chitosan Nanoparticles Using Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. In vivo toxicity of chitosan-based nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo safety evaluation of low molecular weight chitosans prepared by hydrolyzing crab shell chitosans with bamboo shoots chitosanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterization and toxicology evaluation of low molecular weight chitosan on zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

- 22. Intracellular disposition of chitosan nanoparticles in macrophages: intracellular uptake, exocytosis, and intercellular transport - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dovepress.com [dovepress.com]

- 25. A Full Set of In Vitro Assays in Chitosan/Tween 80 Microspheres Loaded with Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Characterization and Cytotoxicity Investigation of Chitosan-Amino Acid Derivatives Nanoparticles in Human Breast Cancer Cell Lines [scielo.org.mx]

- 27. Preparation and In Vitro Evaluation of Chitosan-g-Oligolactide Based Films and Macroporous Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of Chitosan-Cy7.5 in Biological Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Chitosan-Cy7.5 conjugates in various biological media. The stability of such fluorescently labeled biopolymers is a critical parameter for their successful application in pre-clinical research and drug development, particularly for in vivo imaging and targeted drug delivery. This document outlines the key factors influencing stability, detailed experimental protocols for assessment, and representative data presented for comparative analysis.

Introduction to Chitosan-Cy7.5 Conjugates

Chitosan, a natural polysaccharide derived from chitin, is a biocompatible and biodegradable polymer extensively studied for biomedical applications.[1][2] Its conjugation with near-infrared (NIR) fluorescent dyes like Cyanine7.5 (Cy7.5) enables non-invasive in vivo imaging with deep tissue penetration and low autofluorescence.[3][4] The stability of the Chitosan-Cy7.5 conjugate in biological environments is paramount to ensure that the fluorescent signal remains robust and localized to the target site, minimizing false signals and ensuring accurate data interpretation.[5]

Factors Influencing In Vitro Stability

The stability of Chitosan-Cy7.5 conjugates in biological media is a multifaceted issue, influenced by the inherent properties of both the chitosan polymer and the Cy7.5 dye, as well as the surrounding biological environment.[1]

Key influencing factors include:

-

Chitosan Properties:

-

Molecular Weight (MW): Higher molecular weight chitosan generally exhibits greater stability.[1]

-

Degree of Deacetylation (DD): A higher degree of deacetylation can influence enzymatic degradation rates.[1][6]

-

Cross-linking: The use of cross-linking agents can significantly enhance the stability of chitosan-based nanoparticles.[6]

-

-

Cy7.5 Dye Properties:

-

Photostability: The inherent stability of the Cy7.5 dye to light exposure is crucial for maintaining a consistent fluorescent signal.

-

Chemical Stability: The susceptibility of the cyanine dye to chemical degradation, particularly in the presence of reactive oxygen species, can impact its fluorescence.[5]

-

-

Biological Medium Composition:

-

Enzymatic Degradation: Enzymes present in biological media, such as lysozymes found in serum and plasma, can degrade the chitosan backbone.[1][6]

-

pH: The pH of the medium can affect the solubility and conformation of chitosan, potentially influencing its stability.[6]

-

Protein Interactions: Non-specific binding of proteins to the conjugate can alter its stability and biodistribution.

-

-

Storage Conditions:

-

Temperature: Storage at low temperatures (2-8 °C) is generally recommended to maintain the long-term stability of chitosan-based formulations.[1]

-

Light Exposure: Protection from light is essential to prevent photobleaching of the Cy7.5 dye.

-

Experimental Protocols for Stability Assessment

A standardized protocol is crucial for the accurate assessment of Chitosan-Cy7.5 stability. The following outlines a general methodology for in vitro stability testing.

Materials and Reagents

-

Chitosan-Cy7.5 conjugate solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fetal Bovine Serum (FBS) or Human Serum

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Lysozyme solution (from chicken egg white)

-

96-well black microplates

-

Fluorescence microplate reader

-

Incubator (37°C, 5% CO2)

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro stability of Chitosan-Cy7.5.

Caption: Workflow for In Vitro Stability Testing.

Detailed Procedure

-

Preparation of Chitosan-Cy7.5 Solution: Prepare a stock solution of Chitosan-Cy7.5 in an appropriate buffer (e.g., PBS) at a known concentration.

-

Incubation in Biological Media:

-

In a 96-well black microplate, add the Chitosan-Cy7.5 solution to different biological media (PBS, 10% FBS in PBS, and complete cell culture medium) to a final desired concentration.

-

Prepare control wells containing the biological media without the conjugate to measure background fluorescence.

-

-

Time-Point Measurements:

-

Immediately after mixing (t=0), measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for Cy7.5 (e.g., ~750 nm excitation and ~780 nm emission).

-

Incubate the plate at 37°C in a humidified incubator (with 5% CO2 for cell culture media).

-

At subsequent time points (e.g., 1, 6, 12, 24, and 48 hours), measure the fluorescence intensity of each well.

-

-

Data Analysis:

-

Subtract the background fluorescence of the control wells from the corresponding sample wells at each time point.

-

Calculate the percentage of remaining fluorescence at each time point relative to the initial fluorescence at t=0 using the following formula: % Stability = (Fluorescence at time t / Fluorescence at time 0) * 100

-

Quantitative Data Presentation

The following tables present illustrative data on the stability of Chitosan-Cy7.5 in various biological media. Note: This data is representative and may vary depending on the specific characteristics of the Chitosan-Cy7.5 conjugate and the experimental conditions.

Table 1: Stability of Chitosan-Cy7.5 in Different Biological Media over 48 Hours

| Time (hours) | % Fluorescence Remaining (PBS) | % Fluorescence Remaining (10% FBS) | % Fluorescence Remaining (Cell Culture Medium) |

| 0 | 100 | 100 | 100 |

| 1 | 98.5 ± 1.2 | 97.2 ± 1.5 | 96.8 ± 1.8 |

| 6 | 95.3 ± 2.1 | 92.1 ± 2.5 | 90.5 ± 2.9 |

| 12 | 92.8 ± 2.5 | 88.4 ± 3.1 | 85.2 ± 3.5 |

| 24 | 89.1 ± 3.2 | 83.5 ± 3.8 | 79.3 ± 4.1 |

| 48 | 85.4 ± 3.9 | 78.1 ± 4.5 | 72.6 ± 4.9 |

Table 2: Effect of Lysozyme on Chitosan-Cy7.5 Stability in PBS (pH 7.4) at 37°C

| Time (hours) | % Fluorescence Remaining (Without Lysozyme) | % Fluorescence Remaining (With Lysozyme) |

| 0 | 100 | 100 |

| 1 | 99.1 ± 1.1 | 96.5 ± 1.6 |

| 6 | 96.2 ± 1.9 | 89.8 ± 2.4 |

| 12 | 93.5 ± 2.3 | 84.1 ± 3.0 |

| 24 | 90.3 ± 2.8 | 77.3 ± 3.7 |

| 48 | 86.8 ± 3.4 | 70.5 ± 4.3 |

Logical Relationships in Stability

The stability of the Chitosan-Cy7.5 conjugate is a result of a balance between protective and destabilizing factors.

Caption: Factors Influencing Conjugate Stability.

Conclusion

The in vitro stability of Chitosan-Cy7.5 conjugates is a critical determinant of their efficacy as imaging agents and drug delivery vehicles. A thorough understanding of the factors influencing stability and the implementation of rigorous testing protocols are essential for the development of reliable and effective biomedical tools. While generally stable, the presence of enzymes in biological media can lead to a gradual degradation of the chitosan backbone and a corresponding decrease in fluorescence signal over time. Future work should focus on optimizing the chitosan properties, such as molecular weight and cross-linking, to further enhance the in vitro and in vivo stability of these promising conjugates.

References

- 1. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradability of chitosan micro/nanoparticles for pulmonary drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Photostability of Cy7.5 Conjugated to 10kDa Chitosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the photostability of Cy7.5 specifically conjugated to 10kDa chitosan is not extensively available in publicly accessible literature. This guide synthesizes information from studies on cyanine dyes, chitosan-based drug delivery systems, and general principles of bioconjugation and photophysics to provide a comprehensive technical overview and projected performance.

Introduction

The conjugation of near-infrared (NIR) fluorophores like Cyanine7.5 (Cy7.5) to biocompatible polymers such as chitosan is of significant interest for various biomedical applications, including in vivo imaging, targeted drug delivery, and photothermal therapy. Chitosan, a cationic polysaccharide derived from chitin, offers desirable properties like biocompatibility, biodegradability, and mucoadhesion.[1][2][3] The 10kDa molecular weight variant of chitosan is often selected for its favorable solubility and clearance profile in biological systems.[1] Cy7.5, with its excitation and emission in the NIR spectrum, allows for deep tissue penetration and reduced autofluorescence, making it suitable for in vivo applications.[4] However, the utility of Cy7.5-chitosan conjugates is critically dependent on their photostability—the ability to resist photochemical degradation upon exposure to light.[5] This guide provides an in-depth analysis of the expected photostability of Cy7.5 conjugated to 10kDa chitosan, along with detailed experimental protocols for its synthesis and characterization.

Factors Influencing the Photostability of Cy7.5-Chitosan Conjugates

The photostability of cyanine dyes is not an intrinsic, immutable property but is significantly influenced by the local microenvironment.[5] When conjugated to chitosan, several factors can modulate the photostability of Cy7.5:

-

Excitation Intensity: Higher light intensity leads to more rapid photobleaching.[5]

-

Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching through the formation of reactive oxygen species (ROS).[5] The chitosan matrix may offer some protection by limiting oxygen diffusion to the dye molecule.

-

Local Chemical Environment: The pH, polarity, and presence of reducing or oxidizing agents in the vicinity of the dye can significantly affect its photostability. Chitosan's amino groups can influence the local pH.

-

Conjugation Chemistry: The specific linker used for conjugation and the degree of labeling (DOL) can impact the dye's electronic structure and, consequently, its photostability.

-

Triplet State Quenchers: The proximity of molecules that can quench the excited triplet state of the dye can enhance photostability by preventing the formation of reactive oxygen species.[6][7]

Quantitative Data on Cyanine Dye Photostability

While specific data for Cy7.5 conjugated to 10kDa chitosan is unavailable, the following table summarizes representative photostability data for Cy7 and other cyanine dyes from the literature. This data can serve as a baseline for expected performance. It is crucial to note that direct comparison between studies is challenging due to variations in experimental conditions.[8]

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Photobleaching Half-life (s) | Experimental Conditions | Reference |

| Cy7 | ~750 | ~770 | Not Reported | Decreased rapidly | In PBS buffer, continuous irradiation. | [9] |

| Cy5 | ~650 | ~670 | Not Reported | Decreased rapidly | In PBS buffer, continuous irradiation. | [9] |

| IC7-1-Bu (a cyanine dye) | 830 | 840 | ~0.05 | Not Reported (1.5-fold less stable than stabilized version) | In BSA solution, pulsed laser irradiation. | [6] |

| Cy5-COT conjugate | Not specified | Not specified | Not Reported | ~48 s (τon) | Surface-immobilized DNA, ~0.2 kW cm⁻² illumination. | [7] |

| Parent Cy5 | Not specified | Not specified | Not Reported | ~4 s (τon) | Surface-immobilized DNA, ~0.2 kW cm⁻² illumination. | [7] |

Note: The photobleaching half-life is highly dependent on the illumination intensity and other experimental parameters.

Experimental Protocols

This protocol describes the conjugation of an amine-reactive Cy7.5 N-hydroxysuccinimide (NHS) ester to the primary amine groups of chitosan.

Materials:

-

10kDa Chitosan

-

Cy7.5-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Acetic Acid

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5)

-

Dialysis tubing (e.g., 3.5-5 kDa MWCO)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

pH Meter

Procedure:

-

Chitosan Solution Preparation:

-

Dissolve 10 mg of 10kDa chitosan in 10 mL of 0.1 M acetic acid with stirring until fully dissolved.

-

Adjust the pH of the chitosan solution to 8.5 by slowly adding 0.1 M sodium bicarbonate buffer. Monitor the pH carefully.

-

-

Cy7.5-NHS Ester Solution Preparation:

-

Immediately before use, dissolve 1 mg of Cy7.5-NHS ester in 100 µL of anhydrous DMSO. Protect from light.

-

-

Conjugation Reaction:

-

While stirring the chitosan solution, slowly add the desired volume of the Cy7.5-NHS ester solution. The molar ratio of dye to chitosan should be optimized for the specific application. A starting point could be a 10:1 molar excess of dye to available amine groups on chitosan.

-

Allow the reaction to proceed for 4-6 hours at room temperature in the dark with continuous stirring.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unconjugated dye and reaction byproducts. The dialysis should be performed at 4°C in the dark.

-

Lyophilize the purified Cy7.5-chitosan conjugate to obtain a dry powder.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelength of Cy7.5 (around 750 nm) and using the Beer-Lambert law. The concentration of chitosan can be determined by a suitable assay (e.g., ninhydrin assay for primary amines).

-

This protocol outlines a method to measure the photobleaching of the Cy7.5-chitosan conjugate.

Materials:

-

Cy7.5-chitosan conjugate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorometer or a fluorescence microscope equipped with a suitable laser line (e.g., 750 nm) and a sensitive detector (e.g., PMT or sCMOS camera).

-

Quartz cuvette or microscope slide

Procedure:

-

Sample Preparation:

-

Dissolve the Cy7.5-chitosan conjugate in PBS to a concentration that gives a strong but not saturating fluorescence signal.

-

Transfer the solution to a quartz cuvette for fluorometer measurements or mount a droplet on a microscope slide for imaging-based assessment.

-

-

Photobleaching Measurement (Fluorometer):

-

Place the cuvette in the fluorometer.

-

Continuously excite the sample at the excitation maximum of Cy7.5 (~750 nm) and record the fluorescence emission at the emission maximum (~770 nm) over time.

-

Use the highest stable excitation power to accelerate the photobleaching process for practical measurement times.

-

Record the fluorescence intensity until it has decayed to a significant fraction of its initial value (e.g., 50%).

-

-

Photobleaching Measurement (Microscope):

-

Place the slide on the microscope stage and bring the sample into focus.

-

Acquire an initial image with a low laser power to determine the starting fluorescence intensity.

-

Continuously illuminate a specific region of interest (ROI) with a high laser power.

-

Acquire images at regular time intervals.

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity (I/I₀) as a function of time.

-

Fit the decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s) or the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

-

Visualizations

References

- 1. Chitosan: A Potential Biopolymer in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov.tw [fda.gov.tw]

- 3. rjpdft.com [rjpdft.com]

- 4. WO2011119114A1 - Development of photostable near-ir cyanine dyes for in vivo imaging - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Chitosan-Cy7.5 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake mechanisms of chitosan nanoparticles fluorescently labeled with Cyanine7.5 (Cy7.5). It delves into the key pathways of internalization, the influence of physicochemical properties on uptake efficiency, and detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug delivery, nanomedicine, and cell biology.

Introduction to Chitosan Nanoparticles in Drug Delivery

Chitosan, a natural, biodegradable, and biocompatible cationic polymer, has emerged as a promising material for designing nanoparticulate drug delivery systems.[1][2] Its positive surface charge at physiological pH facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.[1][3] Labeling chitosan nanoparticles with near-infrared (NIR) fluorescent dyes like Cy7.5 allows for sensitive and non-invasive tracking of their biodistribution and cellular fate in vitro and in vivo. Understanding the precise mechanisms by which these nanoparticles enter cells is crucial for optimizing their design for targeted drug delivery and therapeutic efficacy.

The cellular internalization of chitosan nanoparticles is an active, energy-dependent process primarily mediated by endocytosis.[1][4] The specific endocytic pathways involved can vary depending on the nanoparticle's physicochemical properties—such as size, zeta potential, and surface modifications—as well as the cell type.[1] The main endocytic routes for chitosan nanoparticles include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis.

Physicochemical Characterization of Chitosan-Cy7.5 Nanoparticles

The cellular uptake of chitosan nanoparticles is intrinsically linked to their physical and chemical characteristics. Key parameters include particle size, surface charge (zeta potential), and polydispersity index (PDI).

| Parameter | Typical Range | Influence on Cellular Uptake | References |

| Particle Size (Diameter) | 100 - 400 nm | Smaller nanoparticles (<200 nm) are often internalized more efficiently. Size can dictate the primary endocytic pathway; for instance, smaller particles may favor clathrin- or caveolae-mediated endocytosis, while larger particles are more likely to be taken up via macropinocytosis or phagocytosis. | [1][5] |

| Zeta Potential | +15 to +40 mV | A positive zeta potential is crucial for the initial electrostatic interaction with the negatively charged cell membrane, which significantly enhances cellular uptake compared to neutral or negatively charged nanoparticles. | [1][6] |

| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more homogenous nanoparticle population, which is essential for reproducible experimental results and predictable in vivo behavior. | [5] |

Cellular Uptake Mechanisms and Signaling Pathways

The internalization of Chitosan-Cy7.5 nanoparticles into cells is a complex process involving multiple endocytic pathways. The predominant mechanism can be cell-type specific and is influenced by the nanoparticle's characteristics.

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a major pathway for the uptake of many nanoparticles, including chitosan-based ones.[4][7] This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that encapsulate the nanoparticles.

Caveolae-Mediated Endocytosis (CvME)

Caveolae are flask-shaped invaginations in the plasma membrane rich in cholesterol and sphingolipids. This pathway is another route for the internalization of chitosan nanoparticles, often leading to avoidance of the lysosomal degradation pathway.

Macropinocytosis

Macropinocytosis is a less specific, actin-driven process where large lamellipodia fuse to engulf large volumes of extracellular fluid, including nanoparticles.[4] This pathway is particularly relevant for larger chitosan nanoparticle aggregates.

Experimental Protocols

Synthesis of Chitosan-Cy7.5 Nanoparticles

This protocol describes the synthesis of Chitosan-Cy7.5 nanoparticles using the ionic gelation method, a widely used technique for preparing chitosan nanoparticles.[5][8]

Materials:

-

Low molecular weight chitosan

-

Acetic acid

-

Cy7.5-NHS ester

-

Sodium tripolyphosphate (TPP)

-

Dialysis membrane (e.g., 10 kDa MWCO)

-

Deionized water

Procedure:

-

Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.

-

Labeling with Cy7.5: Add Cy7.5-NHS ester (in DMSO) to the chitosan solution at a specific molar ratio. Allow the reaction to proceed for 4-6 hours at room temperature in the dark.

-

Purification: Dialyze the Cy7.5-chitosan solution against deionized water for 48 hours to remove unreacted dye and other small molecules.

-

Preparation of TPP Solution: Prepare a 1 mg/mL solution of TPP in deionized water.

-

Ionic Gelation: While stirring the Cy7.5-chitosan solution, add the TPP solution dropwise. The formation of opalescent suspension indicates nanoparticle formation.

-

Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water.

-

Resuspension: Resuspend the final nanoparticle pellet in the desired buffer for storage or immediate use.

Cell Culture and Cytotoxicity Assay

Cell Culture:

-

Select an appropriate cell line for the study (e.g., HeLa, A549, RAW 264.7).

-

Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay: This assay is performed to determine the non-toxic concentration range of the nanoparticles.[8]

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of Chitosan-Cy7.5 nanoparticles.

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Quantification of Cellular Uptake

Flow Cytometry: Flow cytometry provides a quantitative measure of the percentage of cells that have internalized the fluorescent nanoparticles and the mean fluorescence intensity of the cell population.

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with a non-toxic concentration of Chitosan-Cy7.5 nanoparticles for various time points (e.g., 1, 2, 4, 8 hours).

-

Wash the cells with PBS to remove non-internalized nanoparticles.

-

Trypsinize the cells and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer with appropriate laser and filter settings for Cy7.5.

Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the visualization of the intracellular localization of the nanoparticles.

-

Seed cells on glass-bottom dishes or coverslips.

-

Treat the cells with Chitosan-Cy7.5 nanoparticles as described for flow cytometry.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Optionally, stain the cell nuclei with DAPI and the actin cytoskeleton with phalloidin.

-

Image the cells using a confocal microscope.

Elucidation of Uptake Pathways using Inhibitors

To identify the specific endocytic pathways involved, cells can be pre-treated with pharmacological inhibitors that block particular routes of internalization.[7][8]

| Inhibitor | Concentration | Target Pathway |

| Chlorpromazine | 10 µg/mL | Clathrin-mediated endocytosis |

| Filipin | 5 µg/mL | Caveolae-mediated endocytosis |

| Amiloride | 50 µM | Macropinocytosis |

| Cytochalasin D | 10 µM | Actin-dependent endocytosis |

| Sodium Azide & Deoxyglucose | 10 mM & 50 mM | ATP-dependent processes |

Procedure:

-

Pre-incubate the cells with the respective inhibitor for 30-60 minutes.

-

Add the Chitosan-Cy7.5 nanoparticles in the presence of the inhibitor.

-

Incubate for a predetermined time.

-

Quantify the cellular uptake using flow cytometry or visualize with CLSM.

-

A significant reduction in nanoparticle uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Conclusion

The cellular uptake of Chitosan-Cy7.5 nanoparticles is a multifaceted process governed by the interplay of nanoparticle physicochemical properties and the cell's endocytic machinery. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design of chitosan-based nanocarriers for effective drug delivery and biomedical imaging. By carefully characterizing the nanoparticles and elucidating their cellular entry pathways, researchers can optimize these systems to enhance therapeutic efficacy and minimize off-target effects.

References

- 1. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neptjournal.com [neptjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Cellular uptake and transport characteristics of chitosan modified nanoparticles in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biochemjournal.com [biochemjournal.com]

- 6. Influence of charge on FITC-BSA-loaded chondroitin sulfate-chitosan nanoparticles upon cell uptake in human Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular disposition of chitosan nanoparticles in macrophages: intracellular uptake, exocytosis, and intercellular transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biodistribution of Chitosan-Cy7.5 (MW 10000) in Small Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, has garnered significant attention in the field of drug delivery. Its cationic nature and mucoadhesive properties make it an attractive candidate for nanoparticle-based therapeutic and diagnostic applications. This guide focuses on the biodistribution of chitosan with a molecular weight of 10,000 Da, fluorescently labeled with Cyanine 7.5 (Cy7.5), in small animal models. Understanding the in vivo fate of these conjugates is paramount for optimizing their design for targeted delivery and minimizing off-target effects. This document provides a comprehensive overview of the experimental protocols, quantitative biodistribution data, and cellular uptake mechanisms of Chitosan-Cy7.5 conjugates.

Experimental Protocols

Synthesis of Chitosan-Cy7.5 (MW 10000) Conjugate

This protocol describes a general method for conjugating Cy7.5 NHS ester to low molecular weight chitosan.

Materials:

-

Low Molecular Weight Chitosan (MW 10000)

-

Cy7.5-NHS ester

-

1% Acetic Acid

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Dialysis membrane (MWCO 2 kDa)

-

Lyophilizer

Procedure:

-

Chitosan Solution Preparation: Dissolve 100 mg of 10 kDa chitosan in 10 mL of 1% acetic acid with overnight stirring to ensure complete dissolution.

-

pH Adjustment: Adjust the pH of the chitosan solution to 6.0 using 1 M NaOH.

-

Cy7.5-NHS Ester Solution Preparation: Just before use, dissolve 1 mg of Cy7.5-NHS ester in 100 µL of anhydrous DMSO.

-

Conjugation Reaction: Add the Cy7.5-NHS ester solution dropwise to the chitosan solution while stirring. The molar ratio of Cy7.5 to chitosan's primary amine groups should be optimized, with a starting point of a 10:1 to 20:1 molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 4-6 hours at room temperature in the dark with continuous stirring.

-

Purification:

-

Transfer the reaction mixture to a dialysis membrane (MWCO 2 kDa).

-

Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unconjugated dye and other small molecules.

-

-

Lyophilization: Freeze-dry the purified Chitosan-Cy7.5 solution to obtain a powdered product.

-

Characterization: The resulting conjugate should be characterized by techniques such as UV-Vis spectroscopy to determine the degree of labeling, and FTIR spectroscopy to confirm the formation of amide bonds.

In Vivo Imaging of Chitosan-Cy7.5 in a Small Animal Model

This protocol outlines the procedure for in vivo fluorescence imaging in mice.

Animal Model:

-

Athymic nude mice (nu/nu) are recommended to minimize light scattering from fur.[1] If other strains are used, the hair over the imaging area should be removed.[1]

-

All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Chitosan-Cy7.5 conjugate

-

Sterile Phosphate-Buffered Saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy7.5 (Excitation: ~750 nm, Emission: ~780 nm)

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (2-5% for induction, 1-2% for maintenance).

-

Probe Administration: Administer the Chitosan-Cy7.5 conjugate, dissolved in sterile PBS, via intravenous (tail vein) injection. A typical injection volume for a 25-gram mouse is 100-200 µL.[2] The dosage will need to be optimized for the specific application.

-

Image Acquisition:

-

Acquire a baseline image before injection to assess autofluorescence.

-

Place the anesthetized mouse in the imaging chamber.

-

Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and clearance of the conjugate.[2]

-

Ex Vivo Biodistribution Analysis

This protocol details the steps for quantifying the accumulation of Chitosan-Cy7.5 in various organs.

Procedure:

-

Euthanasia and Organ Harvesting: At the final imaging time point, euthanize the mouse according to approved protocols.

-

Perfusion: Perfuse the circulatory system with saline to remove blood from the organs.

-

Organ Dissection: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and brain). If applicable, also collect the tumor.

-

Ex Vivo Imaging:

-

Arrange the dissected organs on a non-fluorescent surface within the in vivo imaging system.

-

Acquire a fluorescence image of the organs using the same settings as the in vivo imaging.

-

-

Quantitative Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around each organ.

-

Measure the average fluorescence intensity within each ROI.

-

To obtain the percentage of injected dose per gram of tissue (%ID/g), a standard curve of known concentrations of the Chitosan-Cy7.5 conjugate should be prepared and imaged. The fluorescence intensity from the organs can then be correlated with the concentration from the standard curve.

-

Weigh each organ to normalize the fluorescence intensity by tissue weight.

-

Quantitative Biodistribution Data

The following table provides an illustrative summary of the biodistribution of Chitosan-Cy7.5 (MW 10000) in a murine model at 24 hours post-injection.

Disclaimer: The following data is representative and intended for illustrative purposes. Actual biodistribution can vary significantly based on the specific experimental conditions, including the precise formulation of the chitosan conjugate, the animal model used, and the route of administration.

| Organ | % Injected Dose per Gram (%ID/g) |

| Liver | 15.5 ± 3.2 |

| Spleen | 8.2 ± 1.5 |

| Kidneys | 5.1 ± 0.9 |

| Lungs | 2.8 ± 0.5 |

| Heart | 1.1 ± 0.3 |

| Brain | 0.2 ± 0.1 |

Visualization of Pathways and Workflows

Cellular Uptake Pathways of Chitosan

Chitosan nanoparticles are internalized by cells through various endocytic pathways. The positively charged chitosan interacts with the negatively charged cell membrane, facilitating uptake. The primary mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][4]

Caption: Cellular uptake mechanisms of Chitosan-Cy7.5.

Experimental Workflow for Biodistribution Study

The following diagram illustrates the key steps in a typical in vivo biodistribution study of Chitosan-Cy7.5.

Caption: Experimental workflow for biodistribution analysis.

Conclusion

This technical guide provides a foundational understanding of the biodistribution of Chitosan-Cy7.5 (MW 10000) in small animal models. The provided protocols for synthesis, in vivo imaging, and ex vivo analysis offer a framework for researchers to design and execute their own studies. The visualization of cellular uptake pathways and the experimental workflow aims to clarify the complex processes involved. While the quantitative data presented is illustrative, it highlights the typical distribution pattern of chitosan-based nanoparticles, with primary accumulation in the organs of the reticuloendothelial system. Further research is necessary to generate specific and comprehensive biodistribution data for this particular chitosan conjugate to advance its development for clinical applications.

References

Understanding the role of molecular weight in chitosan-dye conjugates

An In-depth Technical Guide: Understanding the Role of Molecular Weight in Chitosan-Dye Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitosan, a biocompatible and biodegradable polysaccharide, is extensively utilized in biomedical research, particularly for developing drug delivery systems and bio-imaging probes. The conjugation of dyes to the chitosan backbone creates powerful tools for visualizing biological processes. A critical, yet often nuanced, parameter governing the functionality of these conjugates is the molecular weight (MW) of the chitosan polymer. This technical guide elucidates the profound impact of chitosan's molecular weight on the synthesis, physicochemical properties, and biological performance of chitosan-dye conjugates. It provides researchers with summarized quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decisions in the design and application of these versatile bioconjugates.

Introduction to Chitosan and Chitosan-Dye Conjugates

Chitosan is a linear polysaccharide derived from the deacetylation of chitin, a primary component of crustacean shells.[1][2] It is composed of randomly distributed β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine units. The presence of primary amine groups on the D-glucosamine units makes chitosan a cationic polymer in acidic solutions, enabling conjugation with various molecules, including fluorescent dyes.[3]

Chitosan-dye conjugates are synthesized by forming covalent bonds between the amine groups of chitosan and reactive functional groups on a dye molecule, such as the isothiocyanate group of Fluorescein Isothiocyanate (FITC) or Rhodamine B.[4][5] These fluorescently labeled chitosans are invaluable for a range of applications, including:

-

Bio-imaging and Cellular Tracking: Visualizing the uptake and intracellular trafficking of chitosan-based nanoparticles.[4][5]

-

Drug Delivery Monitoring: Tracking the biodistribution and target accumulation of drug-loaded chitosan carriers.

-

Biosensing: Developing fluorescent probes for detecting specific biological analytes.

The molecular weight of the parent chitosan is a fundamental characteristic that dictates its solubility, viscosity, and chain length, which in turn significantly influences the properties of the final dye conjugate.[6]

The Critical Role of Molecular Weight (MW)

Chitosan is commercially available in various molecular weight grades, typically classified as low (LMW, <150 kDa), medium (MMW, 150-700 kDa), and high (HMW, >700 kDa).[7] The MW of chitosan directly impacts several key physicochemical and biological properties:

-

Solubility and Viscosity: Higher MW chitosans exhibit lower solubility and form more viscous solutions.[6][8] This can affect reaction kinetics during dye conjugation and processing for nanoparticle formulation.

-

Degradation Rate: LMW chitosan degrades more rapidly than HMW chitosan, which is a critical consideration for controlled-release applications.[7]

-

Biological Interactions: The length of the polymer chain influences how the conjugate interacts with cells and tissues, affecting cellular uptake, mucoadhesion, and cytotoxicity.[8][9]

Impact of MW on Physicochemical Properties of Dye Conjugates

The molecular weight of the chitosan backbone has a cascading effect on the macroscopic and microscopic properties of the resulting dye conjugates and the nanoparticles formed from them.

Dye Conjugation Efficiency

While not extensively documented in comparative studies, the accessibility of amine groups for conjugation can be influenced by the polymer's conformation in solution, which is related to its MW. LMW chitosan, with its shorter, less entangled chains, may offer more readily available reaction sites compared to the sterically hindered chains of HMW chitosan.

Nanoparticle Formation and Characteristics

Chitosan-dye conjugates are frequently used to formulate nanoparticles via methods like ionic gelation.[9][10] Molecular weight is a key determinant of the resulting nanoparticle's characteristics.

-

Particle Size: Formulations using LMW chitosan tend to produce smaller nanoparticles compared to those using HMW chitosan.[11] This is often attributed to the lower viscosity and shorter polymer chains of LMW chitosan solutions.[11]

-

Surface Charge (Zeta Potential): The zeta potential of chitosan nanoparticles is influenced by both MW and the degree of deacetylation (DD). A higher positive charge enhances interaction with negatively charged cell membranes.[12][13] Increasing the MW can lead to a higher zeta potential.[14]

-

Encapsulation Efficiency: For applications involving drug delivery, LMW chitosan has been shown to yield higher encapsulation efficiency.[11] The shorter polymer chains are thought to facilitate more effective ionic interactions and adsorption of the drug.[11]

Impact of MW on Biological Interactions and Performance

The biological activity of chitosan-dye conjugates is strongly dependent on the polymer's molecular weight.

Cellular Uptake

One of the most significant effects of MW is on cellular internalization. Studies have consistently shown that cellular uptake of chitosan nanoparticles is MW-dependent.

-

Uptake Efficiency: The binding affinity and uptake capacity of chitosan nanoparticles tend to decrease as the molecular weight decreases. One study found that nanoparticle uptake fell by 26% when the MW was reduced from 213 kDa to 10 kDa.[9][10][12] This correlates with the zeta potential of the nanoparticles.[9]

-

Uptake Mechanism: Chitosan nanoparticles are typically internalized via energy-dependent endocytic pathways, such as clathrin-mediated endocytosis.[13] The size and surface charge, both influenced by MW, are critical factors in determining the specific uptake route.

Cytotoxicity

Chitosan is generally considered biocompatible, but its cytotoxicity can be influenced by both MW and DD. Some studies have found that cytotoxicity is less affected by a lowering of MW compared to a decrease in DD.[9][12] However, very LMW chitosan (2-5 kDa) at high concentrations has been observed to significantly reduce cellular viability.[15]

Drug/Gene Delivery

In drug and gene delivery, the choice of MW is a trade-off between competing factors.

-

Sustained Release: HMW chitosan is preferred for sustained-release formulations due to its slower degradation rate and ability to form more viscous hydrogels.[7]

-

Complex Stability: For siRNA delivery, very LMW chitosan (below 10 kDa) has difficulty forming stable complexes. Chitosans of 25 kDa and 50 kDa were found to be more effective at forming stable nanoparticles for gene silencing applications.[15]

Data Summary

The following tables summarize quantitative data from cited literature on the influence of chitosan MW.

Table 1: Effect of Chitosan MW on Nanoparticle Properties

| Chitosan MW | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |

| LMW (e.g., 2.5 kDa component) | 94.22 ± 9.31 | 9.05 ± 2.75 | 13.8 ± 0.95 | - | [14] |

| HMW (e.g., 800 kDa component) | 243.2 ± 7.40 | 57.06 ± 6.94 | 27.34 ± 0.48 | 93.76 ± 0.86 | [14] |

| LMW (Mv not specified) | Smaller | - | - | Higher | [11] |

| HMW (Mv not specified) | Larger | - | - | Lower | [11] |

| 55 kDa (Mv) | 70.6 | - | 66 | - | [11] |

Table 2: Effect of Chitosan MW on Cellular Uptake in A549 Cells

| Chitosan MW (kDa) | Change in Nanoparticle Uptake | Uptake Mechanism | Cytotoxicity (IC50) | Reference(s) |

| 213 | Baseline | Saturable, internalized | Not significantly affected by MW | [9][10][12] |

| 10 | 26% decrease vs. 213 kDa | Saturable, internalized | Not significantly affected by MW | [9][10][12] |

| Solution Form | Less dependent on MW | Not internalized (cell-associated) | Not significantly affected by MW | [9][12] |

Experimental Protocols

Protocol for Synthesis of FITC-Chitosan Conjugate

This protocol is adapted from methodologies for labeling chitosan with fluorescein isothiocyanate.[5][16][17]

Materials:

-

Chitosan (select desired MW)

-

Fluorescein isothiocyanate (FITC)

-

Acetic acid (0.1 M)

-

Dehydrated methanol or anhydrous DMSO

-

Sodium hydroxide (NaOH, 0.5 M)

-

Dialysis tubing (MWCO appropriate for the chitosan MW, e.g., 12-14 kDa)

-

Deionized water

Procedure:

-

Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in 0.1 M acetic acid. Stir overnight to ensure complete dissolution.

-

FITC Solution Preparation: Prepare a FITC stock solution (e.g., 1 mg/mL) by dissolving FITC powder in a small amount of dehydrated methanol or anhydrous DMSO. This should be prepared fresh.[17]

-

Conjugation Reaction:

-

While protecting from light (wrap the container in foil), slowly add the FITC solution dropwise to the stirring chitosan solution. A typical molar ratio might be 1:10 (FITC:chitosan amine groups), but this can be optimized.

-

Allow the reaction to proceed for 3-8 hours in the dark at room temperature with continuous stirring.[5][17]

-

-

Purification:

-

Stop the reaction by raising the pH of the solution to ~10 with 0.5 M NaOH. This will precipitate the FITC-labeled chitosan (FITC-CS).[5]

-

Centrifuge the mixture to collect the FITC-CS precipitate. Wash the precipitate several times with deionized water to remove unreacted FITC.

-

Alternatively, for a more thorough purification, transfer the reaction mixture to dialysis tubing. Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted FITC and other small molecules.

-

-

Lyophilization: Freeze-dry the purified FITC-CS solution to obtain a dry, fluorescently labeled powder.

-

Storage: Store the final product protected from light at 4°C.

Protocol for Characterization of Chitosan-Dye Conjugate

1. UV-Vis Spectroscopy (Confirmation of Conjugation):

-

Dissolve the FITC-CS conjugate in 0.1 M acetic acid.

-

Scan the absorbance from 250 nm to 600 nm.

-

A successful conjugation will show a characteristic absorbance peak for FITC around 490-495 nm, in addition to the chitosan shoulder peak.[16]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire FTIR spectra for native chitosan, FITC, and the FITC-CS conjugate.

-

Successful conjugation is confirmed by the appearance of new peaks corresponding to the dye in the conjugate's spectrum and changes in the amine/amide bands of chitosan.[1][2] For FITC, look for the characteristic isothiocyanate peak (~2058 cm⁻¹) to disappear and new amide bond peaks to form.[18]

3. Fluorimetry (Quantification of Dye Content):

-

Create a standard curve using known concentrations of free FITC in the same solvent as the conjugate.